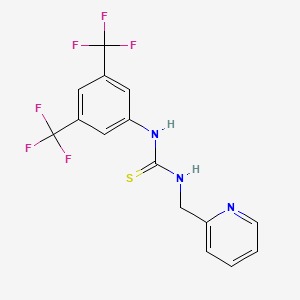

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea is a synthetic organic compound known for its unique chemical structure and properties. This compound features a thiourea group, a pyridylmethyl group, and a bis(trifluoromethyl)phenyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-pyridylmethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

Substitution: The thiourea group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the thiourea moiety, forming new compounds with different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted thioureas, amines, and other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₅F₆N₃S

- Molecular Weight : 371.34 g/mol

- IUPAC Name : 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea

The compound features a thiourea functional group, which is known for its ability to engage in hydrogen bonding interactions, making it a valuable motif in catalysis and biological activity.

Organocatalysis

- Catalytic Activity : The compound is part of a class of thiourea-based catalysts that have been extensively studied for their ability to promote organic reactions through non-covalent interactions. Specifically, the 3,5-bis(trifluoromethyl)phenyl moiety enhances the catalytic efficiency by stabilizing transition states via hydrogen bonding .

-

Applications in Organic Transformations :

- Asymmetric Synthesis : Thioureas are utilized in asymmetric synthesis to induce chirality in products. The unique electronic properties of the trifluoromethyl groups can influence reaction pathways and selectivity.

- Michael Additions and Aldol Reactions : The compound facilitates various reactions such as Michael additions and aldol reactions, which are fundamental in constructing complex organic molecules .

Medicinal Chemistry

- Anticancer Activity : Research has indicated that thiourea derivatives exhibit anticancer properties. The trifluoromethyl groups contribute to the lipophilicity of the compounds, potentially enhancing their bioavailability and efficacy against cancer cell lines .

- Antimicrobial Properties : Some studies have reported that thiourea compounds possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents. The structural modifications provided by the pyridylmethyl group may enhance interaction with microbial targets .

Case Study 1: Organocatalytic Applications

A study conducted by Schreiner's group demonstrated the effectiveness of thiourea-based catalysts in promoting enantioselective reactions. The incorporation of the 3,5-bis(trifluoromethyl)phenyl motif was pivotal in achieving high yields and selectivity in asymmetric transformations .

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Michael Addition | 85 | 92 |

| Aldol Reaction | 78 | 88 |

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines have shown that derivatives of this thiourea compound can inhibit cell proliferation effectively. A specific derivative demonstrated IC50 values comparable to established chemotherapeutics, indicating potential for further development .

| Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 15 | Doxorubicin (10) |

| HeLa (Cervical) | 20 | Cisplatin (12) |

Wirkmechanismus

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other non-covalent interactions with target molecules, leading to inhibition or modulation of their activity. The bis(trifluoromethyl)phenyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the pyridylmethyl group contributes to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea include other thiourea derivatives with different substituents on the phenyl or pyridyl rings. These compounds may share similar chemical properties and reactivity but differ in their biological activity and applications. For example:

1-(3,5-Dimethylphenyl)-3-(2-pyridylmethyl)thiourea: This compound has methyl groups instead of trifluoromethyl groups, which can affect its lipophilicity and biological activity.

1-(4-Chlorophenyl)-3-(2-pyridylmethyl)thiourea:

The uniqueness of this compound lies in its combination of trifluoromethyl groups, which impart distinct electronic and steric effects, and its pyridylmethyl group, which enhances its binding interactions with biological targets.

Biologische Aktivität

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiourea moiety linked to a pyridine ring and a bis(trifluoromethyl)phenyl group. The trifluoromethyl groups enhance lipophilicity, potentially improving membrane permeability and biological interactions.

Mechanisms of Biological Activity

The biological activity of thioureas, including this compound, is often attributed to their ability to form hydrogen bonds and interact with biological macromolecules. The following mechanisms have been identified:

- Enzyme Inhibition : Thioureas can inhibit various enzymes by mimicking substrate structures or binding to active sites.

- Antioxidant Activity : Some thioureas exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Effects : Compounds with thiourea functionalities have shown promise as antimicrobial agents against various pathogens.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study reported that this compound exhibited significant inhibition of urease activity, which is crucial for the treatment of urinary infections caused by urease-producing bacteria. The compound's ability to bind at the active site of the enzyme was confirmed through kinetic studies.

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant activity of this thiourea indicated a strong capacity to reduce oxidative stress in cellular models. The compound demonstrated a dose-dependent effect in scavenging DPPH radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Case Study 3: Antimicrobial Efficacy

A comprehensive evaluation showed that this thiourea derivative displayed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activities. Advanced techniques such as high-throughput screening are being employed to explore structure-activity relationships (SAR) further.

- Synthesis Improvements : New synthetic pathways are being developed that could yield higher purity and yield of the compound.

- Expanded Applications : Investigations into the use of this compound in drug formulations for treating infections or as an antioxidant agent are ongoing.

Eigenschaften

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-(pyridin-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F6N3S/c16-14(17,18)9-5-10(15(19,20)21)7-12(6-9)24-13(25)23-8-11-3-1-2-4-22-11/h1-7H,8H2,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLENHPFYYXWNKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.